![molecular formula C12H9NO4 B13568499 2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B13568499.png)
2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid, also known as N-maleoylglycine, is an organic compound with the molecular formula C6H5NO4. It is a solid, typically found in the form of white crystals. This compound is slightly soluble in water but can dissolve in organic solvents. It is known for its strong acidity and is used as an important intermediate in organic synthesis .
Méthodes De Préparation
The synthesis of 2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid can be achieved through the reaction of maleic anhydride with glycine. The reaction typically involves dissolving maleic anhydride in an organic solvent and then adding glycine at a low temperature. The resulting product is then purified through recrystallization .
Industrial production methods involve the reaction of maleic anhydride with glycine in large-scale reactors, followed by purification processes such as crystallization and filtration to obtain the final product .
Analyse Des Réactions Chimiques
2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Hydrolysis: It can be hydrolyzed to form maleic acid and glycine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. It can also interact with receptor sites, modulating their activity and affecting cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid include:
Maleic acid: Similar in structure but lacks the pyrrole ring.
Fumaric acid: An isomer of maleic acid with similar chemical properties.
Succinic acid: A related dicarboxylic acid with similar reactivity.
N-maleoylglycine derivatives: Compounds with similar structures but different substituents on the pyrrole ring
These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities.
Propriétés
Formule moléculaire |
C12H9NO4 |
|---|---|
Poids moléculaire |
231.20 g/mol |
Nom IUPAC |
2-[3-(2,5-dioxopyrrol-1-yl)phenyl]acetic acid |
InChI |
InChI=1S/C12H9NO4/c14-10-4-5-11(15)13(10)9-3-1-2-8(6-9)7-12(16)17/h1-6H,7H2,(H,16,17) |
Clé InChI |
VNGSBYZRHMRKAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N2C(=O)C=CC2=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


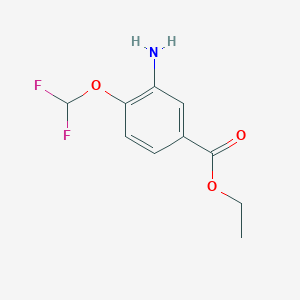
![3-(6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13568433.png)
![1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine](/img/structure/B13568436.png)

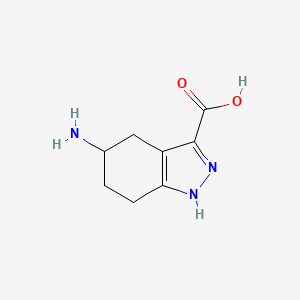
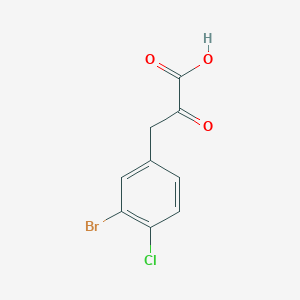

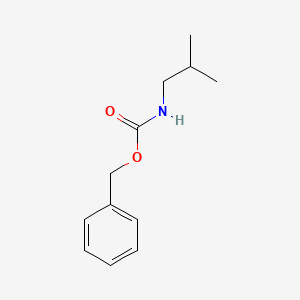
![(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B13568471.png)
![4-[(2,6-Dioxo-3-piperidinyl)amino]benzeneacetic acid](/img/structure/B13568484.png)
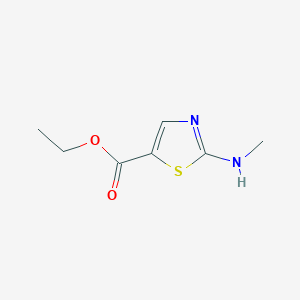
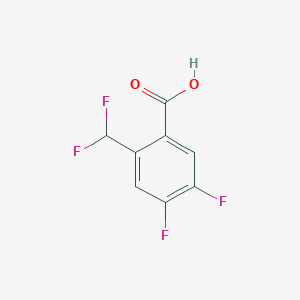
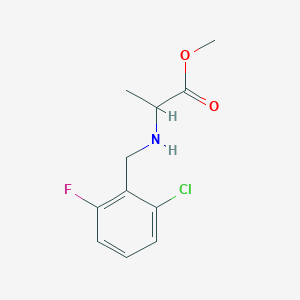
![rac-methyl({[(2R,3R)-3-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})amine dihydrochloride](/img/structure/B13568517.png)
